4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with 2-[(3-chlorophenyl)methylsulfanyl]ethylamine under controlled conditions to form the desired benzamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
4-tert-butylbenzamide: Similar structure but lacks the chlorophenyl and sulfanyl groups.
N-butylbenzamide: Similar structure but lacks the tert-butyl and chlorophenyl groups.
Uniqueness: 4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
4-tert-butyl-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNOS/c1-20(2,3)17-9-7-16(8-10-17)19(23)22-11-12-24-14-15-5-4-6-18(21)13-15/h4-10,13H,11-12,14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGBVLGEWWLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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